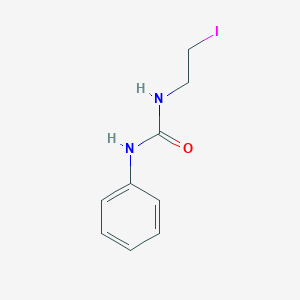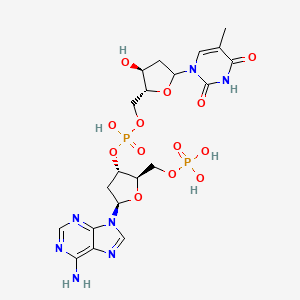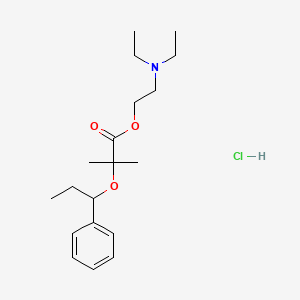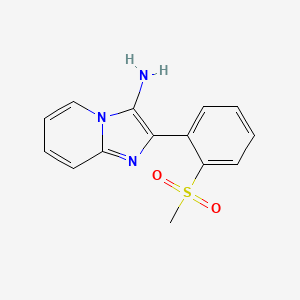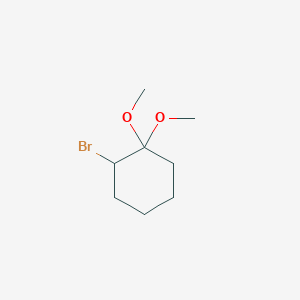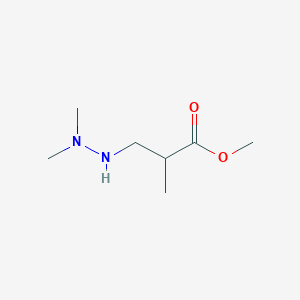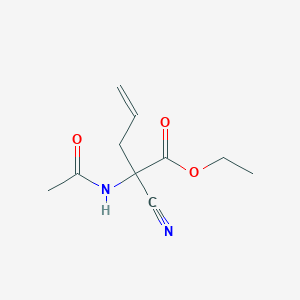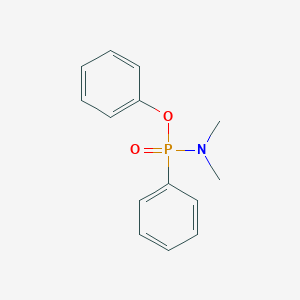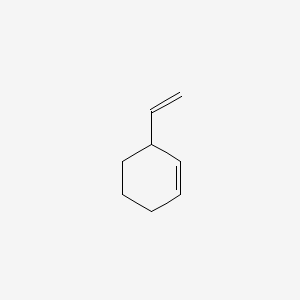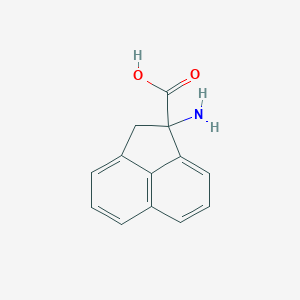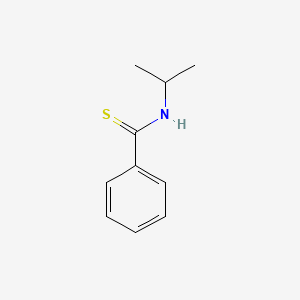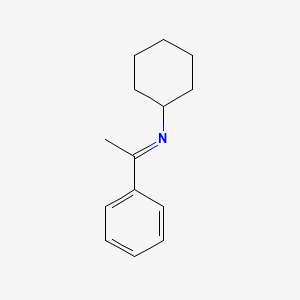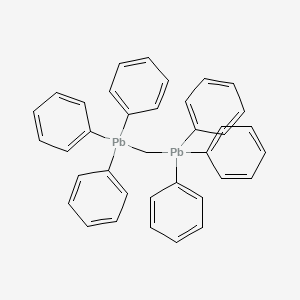
Methylenebis(triphenylplumbane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis(triphenylplumbane) is an organolead compound characterized by the presence of lead atoms bonded to triphenyl groups and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis(triphenylplumbane) typically involves the reaction of triphenyllead chloride with methylene chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the lead compound. The general reaction scheme is as follows:
2Ph3PbCl+CH2Cl2+2Na→Ph3Pb-CH2−PbPh3+2NaCl
Industrial Production Methods
Industrial production of Methylenebis(triphenylplumbane) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves purification steps like recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methylenebis(triphenylplumbane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides.
Reduction: Reduction reactions can convert the lead atoms to lower oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products
Oxidation: Lead oxides and substituted phenyl derivatives.
Reduction: Lead hydrides and other reduced lead species.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Methylenebis(triphenylplumbane) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Methylenebis(triphenylplumbane) involves its interaction with molecular targets through its lead atoms. These interactions can lead to the formation of complexes with biomolecules or other chemical species. The pathways involved include coordination chemistry and redox reactions, which can alter the chemical and physical properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Triphenyllead chloride: A precursor in the synthesis of Methylenebis(triphenylplumbane).
Tetraphenyllead: Another organolead compound with similar structural features.
Lead acetate: A commonly used lead compound in various chemical reactions.
Uniqueness
Methylenebis(triphenylplumbane) is unique due to its methylene bridge, which provides distinct chemical properties compared to other organolead compounds. This structural feature allows for specific reactivity and applications that are not possible with other lead compounds.
Properties
CAS No. |
1064-41-1 |
|---|---|
Molecular Formula |
C37H32Pb2 |
Molecular Weight |
8.9e+02 g/mol |
IUPAC Name |
triphenyl(triphenylplumbylmethyl)plumbane |
InChI |
InChI=1S/6C6H5.CH2.2Pb/c6*1-2-4-6-5-3-1;;;/h6*1-5H;1H2;; |
InChI Key |
SNGKFCFBVQYFMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


